Product packaging for Itopride-d6 Hydrochloride(Cat. No.:CAS No. 1346601-02-2)

Itopride-d6 Hydrochloride

Cat. No.: B583669
CAS No.: 1346601-02-2
M. Wt: 400.933
InChI Key: ZTOUXLLIPWWHSR-TXHXQZCNSA-N
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Description

Evolution of Stable Isotope Labeling in Modern Scientific Inquiry

The concept of the isotope—elements occupying the same position in the periodic table but differing in mass—was first articulated by Frederick Soddy in 1913. nih.gov This discovery, coupled with the development of early mass spectrometers by pioneers like J.J. Thomson and F.W. Aston, laid the groundwork for a new era of scientific investigation. nih.gov Researchers soon realized that stable, non-radioactive isotopes of common elements like hydrogen (²H), carbon (¹³C), and nitrogen (¹⁵N) could be incorporated into organic compounds. nih.govsymeres.com

This breakthrough gave birth to the age of the isotope tracer. nih.gov Initially used to trace the metabolic fate of compounds in biological systems, the application of stable isotopes has since expanded dramatically. nih.govacs.org The evolution of this technique has been intrinsically linked to advancements in analytical instrumentation, particularly mass spectrometry, which allows for the precise quantification of isotopic abundance in complex samples. nih.govnih.gov Over the last several decades, stable isotope labeling has become an indispensable tool in diverse fields, from proteomics and drug metabolism to environmental science. clearsynth.comacs.orgnih.gov Techniques have become increasingly sophisticated, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which allows for the detailed temporal analysis of protein synthesis and degradation. nih.gov

Significance of Deuterated Analogs in Contemporary Research Methodologies

Among stable isotopes, deuterium (B1214612) (²H or D), the heavy isotope of hydrogen, holds particular significance in chemical and pharmaceutical research. researchgate.net The substitution of hydrogen with deuterium creates a deuterated analog, a molecule that is chemically similar to its parent compound but with unique properties that are highly valuable in research. clearsynth.com

One of the most important consequences of deuteration is the kinetic isotope effect (KIE). assumption.edu The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, which can cause reactions involving the cleavage of this bond to proceed more slowly. assumption.edu In medicinal chemistry, this effect can be profound; deuterating a drug at a site of metabolic activity can slow its breakdown in the body. cdnsciencepub.comnih.gov This often results in improved pharmacokinetic profiles, such as a longer half-life, which can enhance a drug's efficacy and safety. nih.govwikipedia.org

Beyond altering metabolism, deuterated compounds are invaluable tools in analytical chemistry. thalesnano.com

Internal Standards for Mass Spectrometry : In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated analogs are widely used as internal standards. thalesnano.com Because they have nearly identical chemical properties to the non-labeled compound, they behave similarly during sample extraction and ionization, but their higher mass allows them to be distinguished by the mass spectrometer. thalesnano.com This enables highly accurate quantification of the target compound in complex biological matrices like plasma or tissue. veeprho.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Deuterated solvents, such as deuterated chloroform (B151607) (CDCl₃), are essential in NMR spectroscopy. tengerchemical.com The absence of protons in the solvent prevents it from creating large, interfering signals in the ¹H NMR spectrum, thereby enhancing the clarity and sensitivity of the analysis for the compound of interest. clearsynth.comtengerchemical.com

Overview of Itopride-d6 Hydrochloride within the Context of Isotopic Standards

This compound is a prime example of a deuterated analog designed for use as an isotopic standard. veeprho.commedchemexpress.com It is the deuterium-labeled version of Itopride (B38515) Hydrochloride, a gastroprokinetic agent. medchemexpress.comguidechem.com In this compound, six hydrogen atoms on the two methyl groups of the dimethylamino moiety have been replaced with deuterium atoms. synzeal.comsimsonpharma.com

The primary application of this compound is to serve as a highly reliable internal standard for the quantification of Itopride in biological samples during pharmacokinetic and bioequivalence studies. veeprho.comresearchgate.netnih.gov When researchers need to measure the concentration of Itopride in a patient's plasma, they add a precise amount of this compound to the sample before analysis. veeprho.com During LC-MS analysis, the two compounds are separated from other components and from each other based on their mass difference, allowing for precise determination of the Itopride concentration. veeprho.com This ensures the accuracy and reliability of data in therapeutic drug monitoring and metabolic research. veeprho.com

Table 1: Chemical Properties of this compound

PropertyDataSource
Chemical NameN-(4-(2-(bis(methyl-d3)amino)ethoxy)benzyl)-3,4-dimethoxybenzamide, hydrochloride veeprho.com
SynonymsItax-d6, Ganaton-d6, HSR803-d6 hydrochloride medchemexpress.comchemicalbook.com
CAS Number1346601-02-2 veeprho.comlgcstandards.comsimsonpharma.com
Molecular FormulaC20H21D6ClN2O4 simsonpharma.com
Molecular Weight400.93 g/mol simsonpharma.com
Primary ApplicationInternal standard for analytical and pharmacokinetic research veeprho.com

Properties

CAS No.

1346601-02-2

Molecular Formula

C20H27ClN2O4

Molecular Weight

400.933

IUPAC Name

N-[[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide;hydrochloride

InChI

InChI=1S/C20H26N2O4.ClH/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4;/h5-10,13H,11-12,14H2,1-4H3,(H,21,23);1H/i1D3,2D3;

InChI Key

ZTOUXLLIPWWHSR-TXHXQZCNSA-N

SMILES

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC.Cl

Synonyms

N-[[4-[2-(Dimethylamino-d6)ethoxy]phenyl]methyl]-3,4-dimethoxy Benzamide Hydrochloride;  HSR-803-d6;  HC-803-d6;  Itax-d6;  Ganaton-d6; 

Origin of Product

United States

Chemical Synthesis and Deuteration Strategies of Itopride D6 Hydrochloride

Precursor Compound Chemical Synthesis and Reaction Pathways

The synthesis of Itopride (B38515), and by extension its deuterated analogue, can be approached through several established reaction pathways. These routes typically involve the condensation of two key fragments: a substituted benzylamine (B48309) portion and a 3,4-dimethoxybenzoyl portion.

One prevalent synthetic strategy involves the initial preparation of 4-[2-(dimethylamino)ethoxy]benzylamine. This intermediate is commonly synthesized by reacting 4-hydroxybenzaldehyde (B117250) with 2-dimethylaminoethyl chloride. The resulting 4-[2-(dimethylamino)ethoxy]benzaldehyde (B95701) is then converted to an oxime using hydroxylamine (B1172632) hydrochloride, followed by reduction (e.g., catalytic hydrogenation with Raney Nickel) to yield the target benzylamine intermediate. google.comgoogle.com This amine is then acylated with 3,4-dimethoxybenzoyl chloride to form the Itopride base. google.com

An alternative and more convergent approach involves first synthesizing N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide. google.com This is achieved by reacting 4-(aminomethyl)phenol with a 3,4-dimethoxy benzoic acid derivative, such as 3,4-dimethoxybenzoyl chloride. google.com The subsequent etherification of the phenolic hydroxyl group with a 2-dimethylaminoethyl halide yields the final Itopride molecule. google.com This latter pathway is often preferred as it introduces the dimethylaminoethyl moiety in the final step, which can be advantageous for incorporating the deuterated label. google.com

The final step in the synthesis is the conversion of the Itopride free base to its hydrochloride salt. This is typically accomplished by treating a solution of the base in a suitable non-aqueous solvent, like isopropanol (B130326) or ethanol, with hydrogen chloride gas or an alcoholic HCl solution. google.comgoogle.com

Reaction Pathway Key Precursors Reaction Steps Final Product
Pathway A 4-hydroxybenzaldehyde, 2-dimethylaminoethyl chloride, 3,4-dimethoxybenzoyl chloride1. Etherification2. Oximation3. Reduction4. Amidation5. Salt FormationItopride Hydrochloride
Pathway B 4-(aminomethyl)phenol, 3,4-dimethoxybenzoyl chloride, 2-dimethylaminoethyl chloride1. Amidation2. Etherification3. Salt FormationItopride Hydrochloride
Pathway C 3,4-dimethoxybenzamide, Formaldehyde, Phenol, N,N-dimethylchloroethane hydrochloride1. One-pot reaction to form intermediate I2. Substitution reaction to form intermediate II3. Salt formationItopride Hydrochloride google.com

Specific Deuteration Methods Employed for Itopride-d6 Hydrochloride

The designation "d6" in this compound refers to the presence of six deuterium (B1214612) atoms. The chemical name, N-[[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide, confirms that deuteration occurs on the two methyl groups of the dimethylamino moiety. synzeal.comlgcstandards.com This specific labeling is achieved by using a deuterated reagent during the synthesis rather than by hydrogen-deuterium exchange on the final Itopride molecule.

Detailed Deuterium Incorporation Techniques

The core technique for producing Itopride-d6 is the use of an isotopically labeled building block. The synthesis pathway is modified to incorporate a precursor where the six hydrogen atoms of the dimethylamino group are replaced with deuterium.

The most direct method aligns with Pathway B described above. The key deuterated reagent is 2-(bis(methyl-d3)amino)ethyl chloride or a similar derivative. The synthesis proceeds as follows:

Preparation of the Backbone: N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide is synthesized from non-deuterated precursors as previously described. google.com

Deuterated Side-Chain Attachment: The crucial deuteration step is the etherification of the phenolic hydroxyl group of N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide. Instead of using standard 2-dimethylaminoethyl chloride, the reaction is performed with its deuterated counterpart, 2-(bis(methyl-d3)amino)ethyl chloride, in the presence of a base. This covalently links the d6-labeled side chain to the molecular backbone.

Salt Formation: The resulting Itopride-d6 free base is converted to the hydrochloride salt using standard methods. google.com

The deuterated reagent itself, 2-(bis(methyl-d3)amino)ethyl chloride, is prepared from simpler deuterated molecules, commonly starting with deuterated methyl iodide (CD3I).

Deuteration Step Reactants Key Deuterated Reagent Outcome
Side-Chain Etherification N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide, Base2-(bis(methyl-d3)amino)ethyl chlorideIncorporation of the -O-CH2-CH2-N(CD3)2 moiety

Optimization of Deuteration Yield and Isotopic Purity

Achieving high deuteration yield and isotopic purity is critical for the utility of Itopride-d6 as a research and internal standard. Optimization focuses on two main areas: the purity of the starting materials and the conditions of the reaction.

Purity of Deuterated Reagents: The isotopic purity of the final product is highly dependent on the purity of the initial deuterated building block, such as 2-(bis(methyl-d3)amino)ethyl chloride. This reagent must be synthesized using starting materials with very high deuterium enrichment (e.g., >98% D) to minimize the presence of d0 to d5 species in the final product.

Reaction Conditions: The synthetic conditions must be carefully controlled to prevent any potential H/D exchange. The etherification step, which incorporates the deuterated side chain, is generally robust against exchange as it does not involve the breaking of C-D bonds. The use of aprotic solvents and non-protic bases is favored to maintain the isotopic integrity of the label.

Purification: Following the synthesis, purification methods such as column chromatography and recrystallization are employed. These techniques are crucial for removing any unreacted precursors, non-deuterated or partially deuterated side-products, and other chemical impurities, ensuring the final this compound standard has high chemical and isotopic purity.

Synthesis of Related Itopride-d6 Impurities and Degradants for Research Standards

For analytical purposes, especially in pharmacokinetic studies using techniques like LC-MS/MS, isotopically labeled versions of potential impurities and metabolites are required as internal standards. nih.govscience.gov The synthesis of these deuterated standards typically starts with the already prepared Itopride-d6.

A significant metabolite of Itopride is its N-oxide derivative, formed by the oxidation of the tertiary amine. simsonpharma.complos.org

Itopride-d6 N-Oxide: This standard is synthesized by the controlled oxidation of Itopride-d6. A mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is used to selectively oxidize the nitrogen atom of the d6-dimethylamino group without affecting other parts of the molecule.

Other potential impurities include degradation products formed under stress conditions like acid or base hydrolysis. nih.gov For example, hydrolysis of the amide bond can occur. nih.gov

Deuterated Degradants: If a degradation pathway leads to a product that retains the dimethylamino group, its d6-labeled standard can be synthesized from Itopride-d6 under the same stress conditions. For instance, the forced degradation of Itopride-d6 would yield the corresponding d6-labeled degradants, which can then be isolated and purified for use as analytical standards.

Compound Name CAS Number Molecular Formula Type
This compound1346601-02-2C₂₀H₂₁D₆ClN₂O₄Labeled API simsonpharma.com
Itopride N-Oxide141996-98-7C₂₀H₂₆N₂O₅Metabolite/Impurity simsonpharma.com
N-Desmethyl Itopride141996-97-6C₁₉H₂₄N₂O₄Impurity simsonpharma.com
4-[2-(Dimethylamino)ethoxy]benzylamine20059-73-8C₁₁H₁₈N₂OIntermediate/Impurity simsonpharma.com
Itopride Impurity A943518-63-6C₁₆H₁₇NO₄Impurity axios-research.com

Advanced Analytical Characterization and Purity Assessment of Itopride D6 Hydrochloride

Chromatographic Methodologies for High-Resolution Analysis

Chromatographic techniques are fundamental to the separation and analysis of Itopride-d6 Hydrochloride, ensuring its purity and proper identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS stands as the cornerstone for the analysis of this compound, offering high sensitivity and selectivity, which are critical for its application as an internal standard.

The primary role of this compound is to serve as an internal standard in quantitative bioanalysis. Therefore, verifying its isotopic purity is of paramount importance to prevent any cross-interference with the unlabeled analyte. A high-resolution LC-MS/MS method is typically developed for this purpose.

Method development involves the careful selection of chromatographic conditions to achieve a clear separation of Itopride-d6 from any residual non-deuterated Itopride (B38515) and other potential impurities. Key considerations include the potential for a slight shift in retention time due to the deuterium (B1214612) labeling, which might necessitate fine-tuning of the mobile phase composition. The mass spectrometer is operated in a mode that allows for the monitoring of both the deuterated and non-deuterated forms. The isotopic purity is determined by comparing the signal intensity of the M+6 peak (Itopride-d6) to the M+0 peak (unlabeled Itopride). A high isotopic purity, typically above 98%, is required for a reliable internal standard.

Table 1: Illustrative LC-MS Parameters for Isotopic Purity Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase Gradient elution with acetonitrile (B52724) and water (containing 0.1% formic acid)
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (Itopride) m/z 359.2 → m/z 72.1
MRM Transition (Itopride-d6) m/z 365.2 → m/z 78.1

Understanding the fragmentation pathway of Itopride-d6 in a mass spectrometer is crucial for developing a robust and specific quantitative method. Collision-Induced Dissociation (CID) is used to break down the parent ion into characteristic product ions.

For Itopride, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 359.2. A major fragmentation pathway involves the cleavage of the bond between the benzylic carbon and the nitrogen of the amide group, followed by the cleavage of the ether linkage, leading to the formation of the highly stable dimethylaminoethyl fragment. The most abundant product ion for non-deuterated Itopride is typically observed at m/z 72.1, corresponding to the [C4H10N]⁺ fragment.

In the case of Itopride-d6, where the six deuterium atoms are located on the two methyl groups of the dimethylamino moiety, the protonated molecule [M+H]⁺ has an m/z of approximately 365.2. Following a similar fragmentation pathway, the resulting deuterated dimethylaminoethyl fragment will have an m/z of 78.1. This 6-Dalton mass shift between the product ions of the analyte and the internal standard provides excellent specificity for quantification.

Table 2: Key Mass Fragments of Itopride and Itopride-d6

CompoundParent Ion [M+H]⁺ (m/z)Major Product Ion (m/z)Inferred Structure of Product Ion
Itopride359.272.1[CH2=N(CH3)2]⁺
Itopride-d6365.278.1[CH2=N(CD3)2]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations for Volatile Derivatives

While LC-MS is the predominant technique for the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be considered, although it requires derivatization. Itopride itself is not sufficiently volatile for GC analysis due to the presence of the secondary amide and tertiary amine functional groups.

For GC-MS analysis, a derivatization step is necessary to increase the volatility and thermal stability of the molecule. Acylation or silylation are common derivatization techniques for amines and amides. For instance, a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be used to replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group.

However, the presence of the tertiary amine in Itopride makes it less reactive to some derivatization agents. While methods exist for the GC-MS analysis of benzamide (B126) derivatives and compounds with tertiary amines, these often require specific and sometimes complex derivatization procedures. oup.comresearchgate.net Given the efficiency and direct applicability of LC-MS, GC-MS is not a routine method for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust and widely used technique for assessing the chemical purity of this compound. Several HPLC methods have been developed for the analysis of Itopride in pharmaceutical formulations, which can be adapted for the deuterated analogue. google.comcopernicus.org

These methods typically employ a C18 or C8 reverse-phase column with a mobile phase consisting of a buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol (B129727). Detection is commonly performed at a wavelength where the benzamide chromophore exhibits strong absorbance, typically around 258 nm. A diode array detector (DAD) or a photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment.

Table 3: Representative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column Hypersil C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 6.0) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 258 nm
Column Temperature 30 °C

Spectroscopic Characterization Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques provide orthogonal information to chromatographic methods and are indispensable for the definitive structural confirmation of this compound.

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of Itopride Hydrochloride would exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, C-O stretches of the ether and methoxy (B1213986) groups, and aromatic C-H stretches. researchgate.net The IR spectrum of this compound would be very similar, with subtle shifts in the regions associated with the vibrations of the deuterated methyl groups.

Table 4: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Absence of a singlet around 2.2 ppm corresponding to the N(CH₃)₂ protons. Presence of all other signals corresponding to the Itopride structure.
¹³C NMR Appearance of a triplet for the carbons of the N(CD₃)₂ groups due to ¹³C-²H coupling. Presence of all other carbon signals.
IR (Infrared) Characteristic peaks for amide N-H stretch (~3300 cm⁻¹), amide C=O stretch (~1640 cm⁻¹), and aromatic C-H stretches.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement of the molecular ion to confirm the elemental composition, including the six deuterium atoms.

By employing this comprehensive suite of advanced analytical techniques, the chemical and isotopic purity, as well as the structural integrity of this compound, can be unequivocally established, ensuring its suitability as a high-quality internal standard for demanding bioanalytical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

NMR spectroscopy is a cornerstone technique for the structural elucidation of molecules. In the case of isotopically labeled compounds like this compound, NMR is indispensable for confirming the precise location of the deuterium atoms and assessing the isotopic enrichment. rsc.org

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide a detailed map of the hydrogen and carbon framework of the molecule. In the ¹H NMR spectrum of this compound, the most significant feature is the absence or significant reduction of the signal corresponding to the N,N-dimethyl protons, which would typically appear as a singlet in the unlabeled compound. iosrjournals.org The remaining protons on the aromatic rings and the ethoxy benzyl (B1604629) backbone can be assigned based on their chemical shifts and coupling patterns. iosrjournals.org For instance, studies on the non-deuterated Itopride HCl in D₂O have assigned the aromatic protons in detail. iosrjournals.org

Similarly, the ¹³C NMR spectrum will show the expected signals for the carbon atoms in the benzamide and ethoxybenzyl portions of the molecule. The key indicator of successful deuteration is the change in the signal for the N,N-dimethyl carbons. Due to the coupling with deuterium (a spin-1 nucleus), this carbon signal may appear as a multiplet or be significantly broadened and reduced in intensity, depending on the spectrometer's decoupling capabilities. researchgate.net

Table 1: Representative ¹H NMR and ¹³C NMR Data for the Non-Deuterated Moiety of Itopride Hydrochloride Note: This table is illustrative and based on general knowledge of similar structures and published data on Itopride HCl. iosrjournals.orgresearchgate.net Actual chemical shifts can vary based on solvent and concentration.

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons6.9 - 7.4110 - 158
Methoxy Protons (-OCH₃)~3.8~56
Benzyl Protons (-CH₂-)~4.4~42
Ethoxy Protons (-OCH₂CH₂N-)~4.3 (OCH₂) and ~3.5 (CH₂N)~66 (OCH₂) and ~50 (CH₂N)
Deuterium NMR (²H NMR) for Isotopic Enrichment Assessment

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei. magritek.com A ²H NMR spectrum of this compound would ideally show a single resonance peak corresponding to the six equivalent deuterium atoms on the two methyl groups attached to the nitrogen atom. magritek.com The presence of this signal confirms that deuteration has occurred at the intended positions.

The primary application of ²H NMR in this context is the assessment of isotopic enrichment. rsc.org By comparing the integral of the deuterium signal to that of a known standard, the percentage of deuterium incorporation can be quantified. This is a crucial parameter for ensuring the quality of the labeled compound, as high isotopic purity is essential for its use as an internal standard in quantitative mass spectrometry assays. rsc.orgnih.gov The sharpness and singularity of the peak in the ²H NMR spectrum also provide evidence of the chemical environment of the deuterium atoms, confirming they are all located on the N-methyl groups. magritek.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to C-H bonds.

In the IR spectrum of this compound, the characteristic C-H stretching vibrations of the methyl groups (typically around 2850-2960 cm⁻¹) would be absent or significantly diminished. Instead, new C-D stretching absorptions would appear at a lower frequency (approximately 2100-2200 cm⁻¹) due to the heavier mass of deuterium. The rest of the IR spectrum, corresponding to vibrations of the aromatic rings, amide group (C=O stretch around 1630 cm⁻¹), and ether linkages, would remain largely unchanged compared to the unlabeled Itopride Hydrochloride.

Raman spectroscopy can also be used for the quantitative analysis of Itopride in solid dosage forms, suggesting its utility in characterizing the deuterated analog as well. nih.gov Multivariate data analysis techniques like Principal Component Analysis (PCA) and Partial Least Squares Regression (PLS-RA) applied to Raman spectra can effectively distinguish and quantify the active pharmaceutical ingredient. nih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Analysis

UV-Vis spectrophotometry provides information about the electronic transitions within the chromophores of a molecule. The primary chromophores in this compound are the two substituted benzene (B151609) rings. Deuteration of the N,N-dimethyl group, which is not part of the conjugated system, is not expected to significantly alter the UV-Vis absorption spectrum.

Studies on the non-deuterated Itopride Hydrochloride have shown a maximum absorbance (λmax) at approximately 258 nm in acidic solutions and distilled water. researchgate.netresearchgate.net This absorption is attributed to the π → π* transitions within the benzamide and dimethoxybenzyl moieties. The UV-Vis spectrum of this compound would be expected to exhibit a very similar λmax and molar absorptivity. This technique is useful for confirming the concentration of solutions and for routine quality control, as the absorbance is directly proportional to the concentration according to the Beer-Lambert law. researchgate.nettsijournals.com

Table 2: UV-Vis Spectrophotometric Data for Itopride Hydrochloride Note: Data is for the non-deuterated compound and is expected to be very similar for this compound.

Solvent λmax (nm) Linearity Range (µg/mL) Reference
0.1N HCl2585-30 researchgate.net
Distilled Water2585-50 researchgate.net
0.1N NaOH257.65-50 tsijournals.com

Application of Itopride D6 Hydrochloride As an Internal Standard in Quantitative Research Methods

Principles of Stable Isotope Internal Standard Methodology in Mass Spectrometry

The fundamental advantage of using a stable isotope-labeled (SIL) internal standard like Itopride-d6 Hydrochloride is that it behaves virtually identically to the unlabeled analyte throughout the entire analytical process, from sample extraction and cleanup to chromatographic separation and ionization. acanthusresearch.comamazonaws.com This co-elution and identical chemical behavior ensure that any variations or losses encountered during sample processing, as well as fluctuations in instrument response, affect both the analyte and the internal standard to the same degree. chromatographyonline.com The final quantification is based on the ratio of the analyte's response to the internal standard's response, a value that remains stable and reliable even when absolute signal intensities vary. longdom.org

In quantitative mass spectrometry, particularly with electrospray ionization (ESI), "matrix effects" are a significant source of analytical error. nebiolab.com These effects occur when co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates) interfere with the ionization efficiency of the target analyte. longdom.orgwikipedia.org This interference can either decrease the analyte's signal (ion suppression) or, less commonly, increase it (ion enhancement), leading to inaccurate quantification. acs.orgnih.gov

This compound is an ideal tool to counteract these issues. Because it shares the same physicochemical properties as Itopride (B38515), it co-elutes from the liquid chromatography column and enters the mass spectrometer's ion source at the same time. chromatographyonline.com Consequently, it is subjected to the exact same ion suppression or enhancement effects from the sample matrix. wikipedia.org By measuring the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is effectively nullified, leading to a more accurate and reliable measurement of the analyte's true concentration. longdom.orgnebiolab.com

The use of a SIL internal standard is paramount for enhancing the precision and accuracy of quantitative bioanalytical methods. scispace.comnih.gov Precision, which measures the reproducibility of results, is improved because the ratio-based measurement corrects for random variations in sample preparation, injection volume, and instrument performance. Accuracy, which reflects how close a measurement is to the true value, is enhanced by the correction for systematic errors like incomplete sample recovery and matrix-induced ionization variability. ajpsonline.com

By compensating for nearly all sources of analytical variability except for the initial pipetting, this compound ensures that the method is robust and its results are reliable. amazonaws.com Regulatory bodies often consider the use of a SIL internal standard as the preferred approach for bioanalytical method validation due to the superior data quality it provides. europa.eu

Development and Validation of Analytical Methods Utilizing this compound

The development of a robust bioanalytical method requires rigorous validation to demonstrate its suitability for the intended purpose. europa.eu When using this compound as an internal standard for Itopride quantification, the method is validated according to established international guidelines, which assess a range of performance characteristics. nih.govajpsonline.com

A validated method for Itopride using its deuterated internal standard would demonstrate acceptable performance across several key parameters.

Linearity : The method must show a linear relationship between the concentration of the analyte and the instrument's response over a defined range. For Itopride, linearity is typically established across a range relevant to expected concentrations in research samples, for instance, from 2-1200 ng/mL, consistently yielding a high correlation coefficient (R²) of 0.999 or better. researchgate.netbpasjournals.com

Sensitivity : The sensitivity is defined by the Lower Limit of Quantitation (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Reproducibility (Precision and Accuracy) : Precision is assessed by analyzing replicate samples at multiple concentration levels (low, medium, and high quality control samples) on the same day (intra-day) and on different days (inter-day). Accuracy is determined by comparing the measured concentration to the known concentration. For bioanalytical methods, the precision (% CV) should not exceed 15%, and the accuracy should be within 85-115% of the nominal value. ajpsonline.combpasjournals.com

Robustness : The method's robustness is its ability to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition or flow rate, demonstrating its reliability for routine use. austinpublishinggroup.com

Table 1: Representative Method Validation Data for Itopride Bioanalysis Data synthesized from typical bioanalytical method validation reports for Itopride. researchgate.netbpasjournals.com

Validation ParameterMetricTypical Result
Linearity Concentration Range2 - 1200 ng/mL
Correlation Coefficient (R²)≥ 0.999
Intra-Day Precision % CV at LQC (Low QC)< 15%
% CV at MQC (Medium QC)< 15%
% CV at HQC (High QC)< 15%
Inter-Day Precision % CV at LQC< 15%
% CV at MQC< 15%
% CV at HQC< 15%
Accuracy % Recovery at LQC85% - 115%
% Recovery at MQC85% - 115%
% Recovery at HQC85% - 115%

A critical part of validation is ensuring the method's selectivity—its ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov When analyzing samples from complex biological matrices, such as plasma or tissue, the potential for interference from endogenous compounds is high.

The use of this compound in conjunction with tandem mass spectrometry (MS/MS) provides excellent selectivity. The MS/MS technique monitors a specific precursor-to-product ion transition for both Itopride and this compound. This highly specific detection, combined with the internal standard's ability to correct for any co-eluting interferences that might cause ion suppression, ensures that the reported concentration is solely from the analyte of interest, free from matrix-related bias. scispace.com

Application in Non-Clinical Sample Analysis for Research Purposes

In non-clinical research, such as pharmacokinetic and metabolic studies, accurate quantification of a compound in biological samples is essential. veeprho.com For example, determining the concentration-time profile of Itopride in rabbit plasma after administration requires a reliable and validated bioanalytical method. bpasjournals.comresearchgate.net

In a typical pharmacokinetic study, plasma samples are collected at various time points. This compound is added to each plasma sample at a known concentration early in the preparation process. The samples then undergo extraction, and the extracts are analyzed by LC-MS/MS. The consistent ratio of Itopride to this compound across the study samples allows for the precise determination of Itopride's concentration at each time point, enabling researchers to accurately calculate key pharmacokinetic parameters. The use of the deuterated internal standard is crucial for generating the high-quality data needed for such research.

Ex Vivo and In Vitro Tissue Homogenate Analysis

In preclinical drug discovery and development, determining the concentration of a drug in various tissues is essential for understanding its distribution and potential for accumulation. The analysis of tissue homogenates presents a complex analytical challenge due to the presence of numerous endogenous components that can interfere with the quantification of the target analyte. The use of a stable isotope-labeled internal standard like this compound is paramount in these studies to ensure accuracy and precision.

When analyzing Itopride concentrations in ex vivo and in vitro tissue homogenates, this compound is added at a known concentration to the samples at an early stage of the preparation process. This allows it to mimic the behavior of the unlabeled Itopride throughout the extraction, purification, and analytical steps. By calculating the ratio of the analyte's response to the internal standard's response, any variations in sample handling, extraction efficiency, or instrument response can be effectively normalized. This approach significantly enhances the reliability of the quantitative data obtained from complex biological matrices such as liver, kidney, and gastrointestinal tissues.

Illustrative Data for Itopride Quantification in Tissue Homogenates using this compound

Tissue TypeSample IDItopride Peak AreaItopride-d6 HCl (IS) Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/g)
LiverL-01125,680251,3600.50050.0
LiverL-02134,210248,5400.54054.0
KidneyK-0189,750250,7000.35835.8
KidneyK-0295,340252,2300.37837.8
GI TractG-01210,450249,9400.84284.2
GI TractG-02225,100251,8000.89489.4

This table presents hypothetical data to illustrate the application of this compound as an internal standard. Actual results would be dependent on specific experimental conditions.

Cellular Uptake and Distribution Studies in Controlled Laboratory Systems

Understanding the mechanisms of drug transport across cellular membranes is a fundamental aspect of pharmacology. In vitro cellular uptake and distribution studies, often conducted using cultured cell lines, provide valuable insights into a drug's absorption and disposition at the cellular level. The quantification of intracellular drug concentrations in these controlled laboratory systems requires highly sensitive and accurate analytical methods.

This compound is an indispensable tool in such studies. By adding it to the cell lysates, researchers can accurately quantify the intracellular concentration of Itopride. The stable isotope-labeled internal standard co-elutes with the analyte in chromatographic systems but is distinguished by its higher mass in mass spectrometric detection. This co-elution helps to compensate for any matrix effects that may suppress or enhance the ionization of the analyte, a common issue in samples derived from cellular matrices. This ensures that the measured intracellular concentrations of Itopride are reliable, allowing for the accurate determination of kinetic parameters of cellular transport.

Example of a Standard Calibration Curve for Itopride in a Cellular Matrix using this compound

Itopride Concentration (ng/mL)Itopride Peak AreaItopride-d6 HCl (IS) Peak AreaPeak Area Ratio (Analyte/IS)
12,540250,5000.010
512,650251,0000.050
1025,200250,8000.100
50125,900251,2000.502
100251,500250,9001.002
5001,258,000251,1005.010

This table represents a typical calibration curve used for the quantification of Itopride in cellular uptake studies, demonstrating the consistent response of the internal standard across a range of analyte concentrations.

In Vitro Enzyme Kinetics and Reaction Monitoring

Investigating the metabolic fate of a drug is a critical component of its development. In vitro enzyme kinetic studies, often utilizing liver microsomes or recombinant enzymes, are employed to identify the enzymes responsible for metabolizing a drug and to determine the kinetic parameters of these reactions. These assays involve monitoring the depletion of the parent drug or the formation of metabolites over time.

In the context of Itopride metabolism studies, this compound serves as an ideal internal standard. veeprho.com Its use allows for the precise quantification of Itopride at various time points during incubation with metabolically active systems. The near-identical physicochemical properties of the deuterated standard ensure that it behaves similarly to the unlabeled drug during the quenching of the reaction and subsequent sample processing. This minimizes analytical variability and allows for the accurate determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which are crucial for predicting in vivo metabolic clearance.

Role in Quality Control and Reference Standard Certification for Pharmaceutical Research

The quality and purity of active pharmaceutical ingredients (APIs) and their formulations are of utmost importance in the pharmaceutical industry. This compound plays a significant role in the quality control (QC) of Itopride. synzeal.comaxios-research.com As a well-characterized compound, it can be used as a reference standard in the development and validation of analytical methods for Itopride. synzeal.comsynzeal.com

In the certification of new batches of Itopride reference standards, this compound can be used as an internal standard for quantitative assays such as LC-MS to precisely determine the purity and content of the unlabeled Itopride. Its stability and known isotopic enrichment make it a reliable benchmark against which the primary reference standard can be qualified. Furthermore, in routine QC testing of Itopride drug substances and products, the inclusion of this compound in the analytical method enhances the robustness and reliability of the assay, ensuring that the product consistently meets the required quality specifications. axios-research.com

Investigation of Itopride D6 Hydrochloride in Advanced Metabolic Research Models Non Clinical

In Vitro Metabolic Stability and Transformation Studies in Isolated Enzyme Systems

In vitro systems using isolated enzymes are fundamental for predicting a drug's metabolic fate. For Itopride-d6 Hydrochloride, these studies would parallel those of its non-deuterated counterpart, focusing on the primary metabolic pathways and the enzymes responsible.

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzymes. thermofisher.com Research on the non-deuterated Itopride (B38515) Hydrochloride has established that its major metabolic pathway is N-oxygenation, primarily catalyzed by FMO enzymes (specifically FMO1 and FMO3), with minimal involvement from CYP enzymes. drugbank.comdhgpharma.com.vnresearchgate.net

An investigation using this compound would involve incubating the compound with pooled human liver microsomes (HLM) in the presence of necessary cofactors like NADPH. labcorp.compharmaron.com The stability of the compound would be assessed by measuring its disappearance over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.com The primary metabolite expected is Itopride-d6 N-oxide. dhgpharma.com.vnjocpr.com Specific experiments would include:

Heat Inactivation Studies: FMOs are notably more sensitive to heat than CYPs. Pre-incubating microsomes at elevated temperatures before adding this compound can help differentiate FMO-driven metabolism from CYP-driven metabolism. drugbank.comlabcorp.com

Chemical Inhibition: Using known inhibitors of FMOs (e.g., methimazole, thiourea) and broad-spectrum CYP inhibitors (e.g., ketoconazole) can further elucidate the roles of these enzyme families in the metabolism of Itopride-d6. drugbank.comresearchgate.net

The hepatic S9 fraction is a supernatant from a liver homogenate that contains both microsomal and cytosolic enzymes. wikipedia.orgnih.gov This makes it a more comprehensive in vitro model than microsomes alone, as it includes Phase I and Phase II metabolic enzymes. nih.gov The cytosolic fraction contains soluble enzymes, including many Phase II transferases. wikipedia.org

Metabolic profiling of this compound in S9 fractions, fortified with cofactors for both Phase I (NADPH) and Phase II (e.g., UDPGA, PAPS, GSH) reactions, would provide a broader picture of its biotransformation. pharmaron.com While Itopride's primary metabolism is N-oxidation, studies in S9 fractions could reveal minor metabolic pathways or conjugation reactions that might not be apparent in microsomal studies alone. Comparing the metabolite profile in S9 versus the cytosolic fraction helps distinguish microsomal-dependent metabolism from that occurring in the cell's soluble portion.

To pinpoint exactly which enzymes metabolize this compound, studies would use recombinant enzymes—individual human enzymes expressed in a cellular system. Based on data from non-deuterated itopride, the focus would be on recombinant human FMO1 and FMO3. dhgpharma.com.vnucl.ac.uk

Incubating this compound with these specific recombinant FMO isoforms would confirm their role in its N-oxygenation. nih.gov Similar incubations with a panel of major drug-metabolizing CYP enzymes (e.g., CYP3A4, 2D6, 2C9, etc.) would be expected to show little to no metabolic activity, confirming the low involvement of CYPs as seen with the parent compound. drugbank.comdhgpharma.com.vn

Identification of Deuterium-Specific Metabolic Pathways or Isotope Effects

Deuteration can alter a drug's metabolic profile. cdnsciencepub.com The C-D bond is stronger than the C-H bond, requiring more energy to break. scirp.orgportico.org If the cleavage of a C-H bond is the rate-determining step in a metabolic reaction, substituting hydrogen with deuterium (B1214612) will slow that reaction down—this is the primary kinetic isotope effect (KIE). portico.orgnih.gov

For this compound, the six deuterium atoms are typically located on the two methyl groups of the N,N-dimethylaminoethyl moiety. medchemexpress.com The primary metabolic pathway for itopride is N-oxidation, which occurs at the nitrogen atom and does not involve the cleavage of these C-D bonds. drugbank.comjocpr.com Therefore, a significant primary KIE on the formation of the major metabolite, Itopride-d6 N-oxide, would not be expected.

Application in Comparative Metabolic Studies with Non-Deuterated Itopride Analogues

The primary application of this compound in research is as a stable isotope-labeled internal standard for the accurate quantification of Itopride in biological samples during pharmacokinetic and metabolism studies. veeprho.comacanthusresearch.comclearsynth.com However, direct comparison of its metabolic fate against the non-deuterated analogue provides critical insights into the KIE.

To quantify the impact of deuteration, enzyme kinetic isotope effect studies are performed. These experiments compare the kinetic parameters (like Vmax and Km) of Itopride and this compound metabolism in the same in vitro system (e.g., human liver microsomes or recombinant FMO3).

The KIE is calculated as the ratio of the reaction rates (kH/kD). bioscientia.de A KIE value significantly greater than 1 indicates that C-H bond cleavage is part of the rate-limiting step and that deuteration has slowed metabolism. For a metabolic pathway like N-demethylation, a KIE would be expected. For the primary N-oxidation pathway, the KIE would be expected to be close to 1, indicating no significant isotope effect.

Table 1: Hypothetical Comparative Enzyme Kinetics for a Minor Metabolic Pathway (N-demethylation) This table is illustrative, demonstrating the expected outcome of a kinetic isotope effect on a minor metabolic pathway that involves C-H/C-D bond cleavage. Actual values would require experimental determination.

CompoundEnzyme SystemVmax (pmol/min/mg protein)Km (µM)Intrinsic Clearance (Vmax/Km)KIE (kH/kD)
Itopride HydrochlorideHuman Liver Microsomes501000.5~4.0
This compoundHuman Liver Microsomes12.51000.125

Metabolite Identification and Structural Elucidation of Deuterated Products

In non-clinical metabolic studies, the biotransformation of this compound is investigated to understand how deuterium labeling affects its metabolic fate. The primary metabolic pathway for the non-labeled parent compound, Itopride, is N-oxygenation of the dimethylamino group, a reaction predominantly catalyzed by flavin-containing monooxygenase (FMO) enzymes, particularly the FMO3 isoform. jkscience.orgdrugbank.comresearchgate.netucl.ac.uklabcorp.com Research indicates that this pathway is conserved for Itopride-d6, leading to the formation of its principal deuterated metabolite, Itopride-d6 N-oxide. nih.govresearchgate.net

The identification and structural confirmation of this deuterated product are accomplished using advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This method provides the high sensitivity and selectivity required to distinguish and quantify the parent drug and its metabolites in complex biological matrices.

The process of structural elucidation involves:

Chromatographic Separation: The sample extract is first passed through a liquid chromatography system. This separates Itopride-d6 from its metabolite, Itopride-d6 N-oxide, based on their differing physicochemical properties, resulting in distinct retention times.

Mass Spectrometric Detection: Following separation, the molecules are ionized and enter the mass spectrometer. The instrument measures the mass-to-charge (m/z) ratio of the parent molecule (precursor ion).

Tandem MS (MS/MS): The precursor ion is then fragmented, and the m/z ratio of the resulting product ions is measured. This fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound. For Itopride-d6 and its N-oxide, the key distinction is the mass shift of +6 atomic mass units (amu) compared to their non-labeled counterparts, confirming the presence and location of the deuterium atoms. The addition of an oxygen atom to form the N-oxide metabolite results in a further mass increase of approximately 16 amu.

The table below details the parent compound and its primary deuterated metabolite identified in these non-clinical models.

Table 1: Characteristics of Itopride-d6 and its Primary Metabolite

Compound Name Chemical Name Molecular Formula Molecular Weight ( g/mol )
This compound N-[[4-[2-(Dimethylamino-d6)ethoxy]phenyl]methyl]-3,4-dimethoxy Benzamide (B126) Hydrochloride C₂₀H₂₁D₆ClN₂O₄ 400.93

| Itopride-d6 N-oxide | 2-(4-((3,4-Dimethoxybenzamido)methyl)phenoxy)-N,N-di(methyl-d3)ethan-1-amine oxide | C₂₀H₂₀D₆N₂O₅ | 396.49 |

Note: Molecular weights are based on the provided formulas and may vary slightly based on isotopic composition.

Stability and Degradation Pathway Analysis of Itopride D6 Hydrochloride As a Research Standard

Forced Degradation Studies under Various Stress Conditions

Forced degradation studies are essential for elucidating the intrinsic stability of a drug substance and identifying potential degradation products. While direct experimental studies on Itopride-d6 Hydrochloride are not extensively published, its degradation behavior can be inferred from comprehensive studies on its non-deuterated counterpart, Itopride (B38515) Hydrochloride, by considering the deuterium (B1214612) kinetic isotope effect (KIE). nih.govnih.gov The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reactions involving the cleavage of this bond. nih.gov

Itopride Hydrochloride has been shown to be susceptible to degradation under both acidic and alkaline hydrolytic conditions, while remaining relatively stable in neutral conditions. nih.gov The primary site of hydrolytic degradation is the amide linkage, which is distant from the site of deuteration in this compound.

Under acidic conditions (e.g., 1.0 N HCl at 80°C for 4 hours) and basic conditions (e.g., 1.0 N NaOH at 80°C for 4 hours), Itopride Hydrochloride undergoes amide hydrolysis. nih.gov This cleavage results in the formation of major degradation products. For this compound, a similar degradation pattern is expected, as the deuterium label on the N,N-dimethylamino group is unlikely to significantly influence the electronic stability of the distant amide bond. Therefore, the rate of hydrolytic degradation is predicted to be comparable to that of the non-deuterated compound. In neutral conditions (e.g., water at 80°C for 12 hours), minimal degradation is anticipated. nih.gov

Table 1: Hypothesized Hydrolytic Degradation Conditions for this compound

Stress ConditionReagentTemperatureDurationExpected Outcome
Acid Hydrolysis1.0 N HCl80°C4 hoursSignificant degradation via amide hydrolysis
Base Hydrolysis1.0 N NaOH80°C4 hoursSignificant degradation via amide hydrolysis
Neutral HydrolysisWater80°C12 hoursMinimal degradation

Oxidative stress represents a key degradation pathway for Itopride Hydrochloride, and the deuterium labeling in this compound is expected to play a significant role. nih.gov Studies on the non-deuterated compound using 15% hydrogen peroxide (H₂O₂) at 70°C for 4 hours have shown susceptibility to oxidation. nih.gov A major oxidative degradation pathway for compounds with an N,N-dimethylamino group is N-demethylation or the formation of an N-oxide metabolite. nih.govuniupo.it

For this compound, the cleavage of the C-D bonds in the N,N-di(methyl-d3)amino group would be the rate-limiting step for N-demethylation. Due to the kinetic isotope effect, this process is expected to be significantly slower compared to the N-demethylation of Itopride Hydrochloride. uniupo.itnih.gov This would result in enhanced resistance of this compound to oxidative degradation, particularly pathways involving the N-alkyl groups. Another potential oxidative degradation product is the N-oxide, where one of the nitrogen's lone pair of electrons forms a coordinate covalent bond with an oxygen atom. The formation of the N-oxide is also expected to be affected by the deuteration.

Studies on solid-state Itopride Hydrochloride exposed to significant light (1.2 million lux hours) and UV radiation (200 Wh/m²) have indicated that the compound is relatively stable under photolytic stress, with no significant degradation observed. nih.gov The primary chromophore in the molecule is the benzamide (B126) moiety. Since the deuteration is on the aliphatic side chain, it is not expected to alter the photophysical properties of the aromatic chromophore. Therefore, this compound is also predicted to be stable under photolytic conditions.

Thermal stress testing on solid Itopride Hydrochloride, both under dry heat (100°C for up to 168 hours) and wet heat (high humidity), has shown the compound to be stable. nih.gov As deuteration generally does not impact the thermal stability of a molecule unless the degradation mechanism involves the cleavage of the C-D bond in the rate-determining step, this compound is expected to exhibit similar high stability under thermal and humidity stress.

Identification and Characterization of Deuterated Degradation Products

The identification of degradation products is critical for understanding the degradation pathways. For this compound, the structures of the degradants are hypothesized to be analogous to those of Itopride Hydrochloride, with the key difference being the retention of the six deuterium atoms, except in cases of N-demethylation.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for identifying degradation products. nih.gov Based on the established degradation products of Itopride Hydrochloride, a corresponding list of deuterated degradants can be proposed. The mass-to-charge ratio (m/z) for each deuterated degradant would be expected to be higher by 6 atomic mass units (amu) compared to its non-deuterated counterpart, assuming the N,N-di(methyl-d3)amino group remains intact. For a mono-demethylated product, the mass would be higher by 3 amu.

Table 2: Predicted Mass Spectrometric Data for Hypothesized Degradation Products of this compound

Degradation Product Name (Hypothesized)Parent CompoundMolecular Formula (Ion)Predicted m/z [M+H]⁺Degradation Pathway
This compound-[C₂₀H₂₁D₆N₂O₄]⁺365.2-
Veratric acidItopride-d6[C₉H₁₁O₄]⁺183.1Hydrolysis
4-((2-(di(methyl-d3)amino)ethoxy)methyl)anilineItopride-d6[C₁₁H₁₃D₆N₂O]⁺201.2Hydrolysis
Itopride-d6 N-OxideItopride-d6[C₂₀H₂₁D₆N₂O₅]⁺381.2Oxidation
N-desmethyl-Itopride-d3Itopride-d6[C₁₉H₁₉D₃N₂O₄]⁺348.2Oxidation

Structural Elucidation of Impurities and By-products

Forced degradation studies are crucial for identifying potential degradation products and establishing the degradation pathways of a drug substance. Itopride Hydrochloride has been shown to be susceptible to degradation under acidic, alkaline, and oxidative stress conditions, while remaining relatively stable under photolytic and thermal stress. nih.govijpsonline.comscience.gov The structural elucidation of the resulting impurities has been primarily accomplished using Liquid Chromatography with Photodiode Array detection (LC-PDA) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govijpsonline.com

Under various stress conditions, several degradation products (DPs) have been identified. nih.gov The benzamide structure, along with amide and ether linkages in the Itopride molecule, are the primary sites susceptible to degradation. nih.gov

Key degradation pathways and identified impurities include:

Amide Hydrolysis: Under acidic and alkaline conditions, the amide linkage readily undergoes hydrolysis to form degradation products identified as DP-IV, DP-V, and DP-VI. nih.gov The formation of DP-IV is particularly attributed to alkaline hydrolysis. nih.gov

Ether Linkage Fragmentation: The ether linkage can also break, resulting in the formation of species with low UV absorption, identified as DP-II and DP-VII. nih.gov

Oxidative Degradation: Under oxidative stress, the primary degradation product formed is Itopride N-Oxide (DP-VIII). nih.govclearsynth.com

Besides the products formed during forced degradation, other known process-related impurities and metabolites have been characterized. A summary of key identified impurities is provided in the table below.

Table 1: Identified Impurities and Degradation Products of Itopride

Impurity Name/CodeFormation Condition/TypeNotes
DP-II, DP-VIIAcid/Alkali HydrolysisResult from ether linkage fragmentation. nih.gov
DP-IV, DP-V, DP-VIAcid/Alkali HydrolysisResult from amide hydrolysis. nih.gov
Itopride N-Oxide (DP-VIII)Oxidative StressMajor oxidative degradation product. nih.govclearsynth.compharmaffiliates.compharmaffiliates.com
Dimethyl amino ethyl benzyl (B1604629) amine (DEBA)Known ImpurityA known impurity of Itopride. nih.gov
Veratric acid chlorideKnown ImpurityA known impurity of Itopride. nih.gov
4-[2-(Dimethylamino)ethoxy]benzonitrileKnown ImpurityListed as a related substance. pharmaffiliates.comsimsonpharma.com
N-Desmethyl Itopride HydrochlorideKnown Impurity/MetaboliteA potential impurity from demethylation. clearsynth.comsimsonpharma.com

Stability-Indicating Analytical Method Development for Quality Assurance of Research Material

To ensure the quality and purity of this compound as a research standard, robust stability-indicating analytical methods are essential. These methods must be able to separate and quantify the intact compound from its potential degradation products. Several high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) methods have been developed and validated for Itopride Hydrochloride, which are directly applicable for its deuterated standard. nih.govnih.govnih.gov

These methods are validated according to the International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. nih.govresearchgate.nettsijournals.com

A common approach involves reversed-phase HPLC (RP-HPLC) with UV detection. nih.govresearchgate.net The separation is typically achieved on a C8 or C18 column. ijpsonline.comnih.govresearchgate.net The mobile phase composition is optimized to achieve effective separation of the parent drug from all degradation products. jocpr.com For instance, a mobile phase of methanol (B129727) and water (55:45, v/v) has been successfully used to separate Itopride from degradation products II-VIII. nih.govijpsonline.com Other methods have utilized different mobile phase compositions, such as methanol and phosphate (B84403) buffer (pH 4.0) or acetonitrile (B52724) and phosphate buffer, with detection at various wavelengths like 215 nm, 220 nm, or 258 nm. ijpsonline.comresearchgate.nettsijournals.com

The table below summarizes parameters from various developed stability-indicating methods.

Table 2: Summary of Stability-Indicating Analytical Methods for Itopride

MethodColumnMobile PhaseDetection WavelengthLinearity RangeReference
RP-HPLCKromasil C18 (250x4.6 mm, 5µm)Methanol:Water (55:45, v/v)215 nmNot Specified nih.govijpsonline.com
RP-HPLCC8 (250 mm × 4.6 mm, 5µm)Acetonitrile:Phosphate Buffer (pH 3.0) (25:75, v/v)220 nm80-120% of nominal concentration researchgate.netnih.gov
RP-HPLCODS ColumnMethanol:Phosphate Buffer (pH 4.0) (35:65, v/v)258 nmNot Specified tsijournals.com
HPTLCSilica gel 60F254Toluene:Methanol:Chloroform (B151607):10% Ammonia (5:3:6:0.1, v/v/v/v)270 nmNot Specified nih.gov
SpectrofluorimetryNot ApplicableWaterEx: 255 nm, Em: 363 nm0.1-2 µg/mL nih.gov

Kinetic Studies of Degradation Processes

Kinetic studies are performed to understand the rate at which a drug degrades under various conditions, which is essential for predicting its shelf-life and determining appropriate storage conditions. For Itopride Hydrochloride, kinetic investigations have been conducted on its degradation in acidic, alkaline, and oxidative environments. nih.govnih.gov

The degradation of Itopride Hydrochloride under these stress conditions has been found to follow apparent pseudo-first-order kinetics. nih.gov This was determined by plotting the logarithm of the remaining drug concentration against time, which yielded a linear relationship. From these plots, key kinetic parameters such as the apparent pseudo-first-order rate constant (k), half-life (t½), and activation energy (Ea) can be calculated at different temperatures. nih.gov

Furthermore, the influence of pH on the degradation rate has been studied by examining the pH-rate profile in buffer solutions across a wide pH range (e.g., pH 2-11). nih.gov Such studies help in identifying the pH of maximum stability for the compound. The degradation pathways under these conditions have also been proposed. nih.gov

Table 3: Illustrative Kinetic Parameters for Itopride Degradation

ConditionKinetic OrderCalculated ParametersReference
Acidic HydrolysisPseudo-first-orderRate constant (k), Half-life (t½), Activation energy (Ea) nih.gov
Alkaline HydrolysisPseudo-first-orderRate constant (k), Half-life (t½), Activation energy (Ea) nih.govnih.gov
Oxidative DegradationPseudo-first-orderRate constant (k), Half-life (t½), Activation energy (Ea) nih.govnih.gov
Across pH range 2-11pH-dependentpH-rate profile nih.gov

This table is illustrative of the types of parameters studied. Actual values are dependent on specific experimental conditions (e.g., temperature, concentration of stressor).

Future Research Directions and Emerging Applications of Deuterated Compounds

Expanding the Utility of Itopride-d6 Hydrochloride in Novel Analytical Platforms

This compound is a deuterium-labeled version of Itopride (B38515), a gastroprokinetic agent. medchemexpress.comchemicalbook.com This isotopic labeling makes it an invaluable tool for researchers. veeprho.com The primary application of this compound is as an internal standard in analytical methods, particularly in mass spectrometry and liquid chromatography. veeprho.com This allows for the precise measurement of Itopride concentrations in biological samples, which is crucial for therapeutic drug monitoring, pharmacokinetic research, and metabolic studies. veeprho.com

The stability of the deuterium (B1214612) label ensures that this compound behaves almost identically to the parent drug, Itopride, during extraction and analysis, but its increased mass allows it to be distinguished by the analytical instrument. quotientsciences.com This leads to more accurate and reliable quantification of the drug. veeprho.com

Future research is likely to see the expanded use of this compound in the development and validation of new and more sensitive analytical methods. synzeal.com This could include its use in high-throughput screening assays and in the analysis of complex biological matrices. The availability of a reliable internal standard like this compound is a key component in ensuring the quality and accuracy of data generated in these advanced analytical platforms. clearsynth.com

Potential for this compound in Mechanistic Chemical Biology Research

Beyond its role as an analytical standard, this compound has potential applications in mechanistic chemical biology research. The parent compound, Itopride, acts as a dopamine (B1211576) D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor. medchemexpress.compatsnap.com Deuterium labeling can be used to study the metabolic pathways of drugs and their interactions with biological systems. symeres.com

The kinetic isotope effect, a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes, can be exploited. By comparing the metabolism of Itopride and Itopride-d6, researchers can gain insights into the specific enzymes and pathways involved in its breakdown. This information is valuable for understanding the drug's mechanism of action and for identifying potential drug-drug interactions.

Furthermore, stable isotope-labeled compounds are increasingly used to understand the link between the formation of reactive metabolites and potential toxicities. acs.org While Itopride is generally considered safe, such studies are a routine part of non-clinical drug development.

Broader Implications of Stable Isotope Labeling in Drug Discovery and Development (Non-Clinical Stages)

The use of stable isotope labeling, as exemplified by this compound, has broad implications for the non-clinical stages of drug discovery and development. Stable isotopes like deuterium, carbon-13, and nitrogen-15 (B135050) are powerful tools for understanding chemical and biological processes. symeres.com

In the early stages of drug discovery, these labeled compounds are used to study a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. acs.orgmusechem.com This information is critical for optimizing the drug's pharmacokinetic profile. Deuterium labeling, in particular, has gained attention for its potential to improve a drug's metabolic stability, potentially leading to a longer half-life and reduced clearance rates. symeres.comresearchgate.net

Stable isotope-labeled compounds are also essential for:

Metabolite Identification: They help in identifying and quantifying drug metabolites. resolvemass.ca

Reaction Mechanism and Kinetics: Labeled compounds are used to elucidate reaction mechanisms and kinetics. symeres.com

Quantitative Analysis: They enable precise concentration measurements, which is crucial for evaluating drug candidates. symeres.com

Challenges and Opportunities in the Synthesis and Application of Deuterated Research Standards

While deuterated standards like this compound are invaluable, their synthesis and application present both challenges and opportunities.

Challenges:

Synthesis: The synthesis of deuterated compounds can be complex and may require specialized techniques and starting materials. jove.comiaea.org Methods include hydrogen-deuterium exchange reactions and the use of deuterated precursors. resolvemass.ca

Cost: The cost of synthesizing deuterated standards can be high, which may limit their accessibility for some research laboratories. jove.com

Purity: Ensuring the isotopic and chemical purity of the final product is critical for its use as an analytical standard.

Opportunities:

Improved Synthetic Methods: There is ongoing research to develop more efficient and cost-effective methods for synthesizing deuterated compounds. jove.com

Broader Availability: As synthesis methods improve, the availability of a wider range of deuterated standards is expected to increase.

Novel Applications: The development of new analytical techniques and a deeper understanding of the kinetic isotope effect will likely lead to new and innovative applications for deuterated compounds in biomedical research. acs.org

Q & A

Q. What is the primary pharmacological mechanism of Itopride-d6 Hydrochloride, and how does its deuterium labeling impact research applications?

this compound inhibits acetylcholinesterase (AChE) and dopamine D2 receptors, enhancing gastrointestinal motility. The deuterium labeling enables its use as an internal standard in mass spectrometry, distinguishing it from non-deuterated analytes in pharmacokinetic or metabolic studies .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Researchers must wear personal protective equipment (PPE), including gloves and eye protection, to avoid skin or eye contact. Work should be conducted in well-ventilated areas, and ingestion/inhalation must be prevented. Post-handling hygiene (e.g., handwashing) and proper waste disposal are critical to ensure compound integrity and researcher safety .

Q. How is this compound synthesized and characterized to ensure isotopic purity and chemical stability?

Synthesis involves deuterium substitution at specific molecular sites, followed by validation via nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS). Purity (>98%) is confirmed using high-performance liquid chromatography (HPLC), with traceability to pharmacopeial standards (e.g., USP) where feasible .

Advanced Research Questions

Q. What methodological considerations are essential when designing experiments to evaluate the dual inhibitory effects of this compound on AChE and dopamine D2 receptors?

Use enzyme activity assays (e.g., Ellman’s method for AChE) and receptor-binding studies (e.g., radioligand displacement) to quantify inhibition. Control for off-target effects by including selective antagonists (e.g., domperidone for D2 receptors). Validate results using orthogonal techniques like molecular docking simulations .

Q. How can researchers address discrepancies in reported binding affinities of this compound across different experimental models?

Discrepancies may arise from assay conditions (e.g., pH, temperature), receptor isoforms, or isotopic effects. Standardize protocols (e.g., uniform buffer systems) and perform comparative studies using both deuterated and non-deuterated forms to isolate isotopic influences .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices, and how can matrix interference be mitigated?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards minimizes matrix effects. Validate methods via spike-recovery experiments in plasma or tissue homogenates, ensuring linearity (1–100 ng/mL) and precision (RSD <15%) .

Q. What in vivo models are appropriate for assessing the gastroprokinetic efficacy of this compound, considering interspecies metabolic differences?

Rodent models (e.g., delayed gastric emptying induced by clonidine) are commonly used. Monitor deuterium’s kinetic isotope effect on metabolism by comparing pharmacokinetic profiles (e.g., half-life, AUC) between deuterated and non-deuterated forms .

Q. How does deuterium incorporation in this compound alter its pharmacokinetic parameters compared to the non-deuterated form?

Deuterium may slow hepatic metabolism via the kinetic isotope effect, increasing plasma half-life. Conduct crossover studies in animal models, measuring bioavailability and metabolite formation using LC-MS/MS .

Q. What strategies can be employed to validate the specificity of this compound in receptor-binding assays amidst potential cross-reactivity with related receptors?

Use competitive binding assays with selective antagonists (e.g., L-741626 for D2 receptors). Confirm specificity via molecular docking simulations to assess binding pocket interactions and compare affinity values (Ki) across receptor subtypes .

Q. How can factorial design be applied to optimize the detection of this compound’s metabolic stability in hepatic microsomal studies?

Employ response surface methodology (RSM) to evaluate factors such as microsomal protein concentration, incubation time, and cofactor levels. This approach identifies optimal conditions for metabolite profiling and CYP enzyme activity assessments .

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